
1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate (BHPGS) is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. BHPGS is a sulfated glycerolipid derivative that has been shown to possess anti-inflammatory and anti-tumor properties.
作用机制
The mechanism of action of 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate involves the inhibition of various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate has been shown to inhibit the phosphorylation of key proteins involved in these pathways, leading to the downregulation of pro-inflammatory cytokines and the induction of cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate has been shown to possess anti-inflammatory, anti-tumor, and immunomodulatory properties. In vitro studies have demonstrated that 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate can inhibit the proliferation of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate can reduce tumor growth and decrease the severity of autoimmune symptoms.
实验室实验的优点和局限性
One advantage of 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate is its specificity for certain signaling pathways, making it a potential therapeutic agent for diseases involving these pathways. However, the low yield and high cost of synthesis may limit its use in large-scale experiments.
未来方向
Future research on 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate could focus on its potential use in combination with other therapeutic agents to enhance its efficacy. Additionally, studies on the pharmacokinetics and toxicity of 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate could provide valuable information for its potential use in clinical settings. Finally, the development of more efficient synthesis methods could make 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate more accessible for research purposes.
In conclusion, 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate is a synthetic compound that has shown promise for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of key signaling pathways, leading to anti-inflammatory, anti-tumor, and immunomodulatory effects. However, further research is needed to fully understand its potential applications and limitations.
合成方法
The synthesis of 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate involves the reaction of heptanol with glycerol and chloroformate in the presence of a base, followed by the sulfation of the resulting product. The final product is purified by column chromatography. The yield of 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate is typically around 20%.
科学研究应用
1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key transcription factor involved in inflammation. In autoimmune disorder research, 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate has been shown to suppress the production of autoantibodies and reduce the severity of autoimmune symptoms.
属性
CAS 编号 |
101653-96-7 |
|---|---|
产品名称 |
1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate |
分子式 |
C19H37N2NaO8S |
分子量 |
476.6 g/mol |
IUPAC 名称 |
sodium;[2-(carboxyamino)-5-[(carboxyamino)methyl]-2-hexyldecyl] sulfate |
InChI |
InChI=1S/C19H38N2O8S.Na/c1-3-5-7-9-12-19(21-18(24)25,15-29-30(26,27)28)13-11-16(10-8-6-4-2)14-20-17(22)23;/h16,20-21H,3-15H2,1-2H3,(H,22,23)(H,24,25)(H,26,27,28);/q;+1/p-1 |
InChI 键 |
LLEYDEJIRWBRHL-UHFFFAOYSA-M |
手性 SMILES |
CCCCCCC(CCC(CCCCC)CNC(=O)O)(COS(=O)(=O)[O-])NC(=O)O.[Na+] |
SMILES |
CCCCCCC(CCC(CCCCC)CNC(=O)O)(COS(=O)(=O)[O-])NC(=O)O.[Na+] |
规范 SMILES |
CCCCCCC(CCC(CCCCC)CNC(=O)O)(COS(=O)(=O)[O-])NC(=O)O.[Na+] |
同义词 |
1,2-bis(heptanylcarbamoyl)glycerol 3-sulfate diC7-dicarbamoyl-GS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









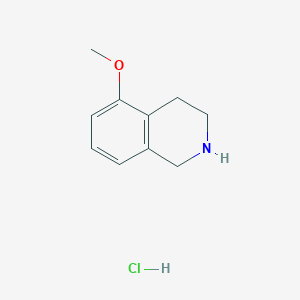
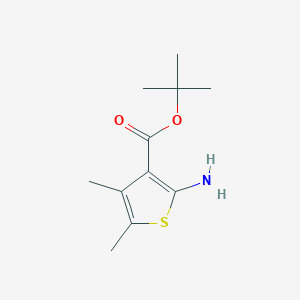
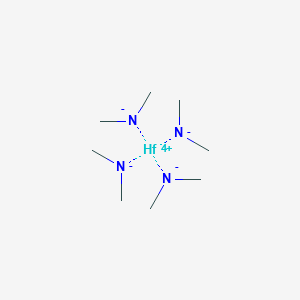
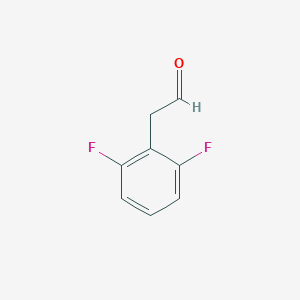
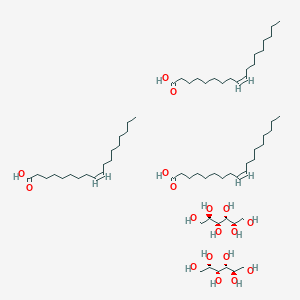
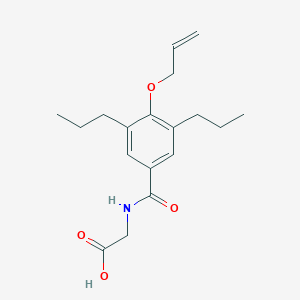
![9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-](/img/structure/B35267.png)
